1-Methyl-4-nitro-1H-imidazol-5-amine

Description

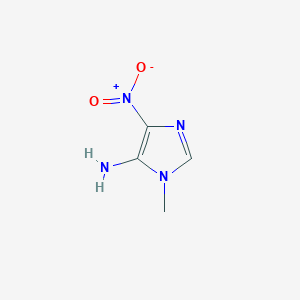

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-methyl-5-nitroimidazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c1-7-2-6-4(3(7)5)8(9)10/h2H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVMTMXQJDQJSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196469 | |

| Record name | 1-Methyl-4-nitro-1H-imidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4531-54-8 | |

| Record name | 1-Methyl-4-nitro-1H-imidazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4531-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-nitro-1H-imidazol-5-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004531548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4531-54-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-4-nitro-1H-imidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-1-methyl-4-nitroimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL-4-NITRO-1H-IMIDAZOL-5-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55UIE6811G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Synthesis of 1 Methyl 4 Nitro 1h Imidazol 5 Amine and Its Derivatives

Foundational Synthetic Approaches for Imidazole (B134444) Precursors

The primary precursors for 1-Methyl-4-nitro-1H-imidazol-5-amine are substituted nitroimidazoles. The synthesis of these precursors is centered on two key reaction types: the nitration of the imidazole ring to introduce the nitro group, and the alkylation of the nitrated imidazole to add the methyl group at the N-1 position.

Nitration is a fundamental step in the synthesis of many nitroimidazole compounds. nih.gov This electrophilic substitution reaction introduces a nitro (-NO2) group onto the imidazole ring, a crucial feature for the chemical identity and reactivity of these molecules.

The direct nitration of imidazole derivatives is commonly carried out using strong nitrating agents, often a mixture of nitric acid and sulfuric acid. google.comnih.gov The synthesis of 4,5-dinitroimidazole, for instance, can be achieved by first neutralizing imidazole with concentrated sulfuric acid to form a disulfuric imidazole salt. researchgate.net This salt is then nitrated with a mixture of fuming sulfuric acid and fuming nitric acid. researchgate.net The combination of concentrated or fuming nitric acid with sulfuric acid generates the highly electrophilic nitronium ion (NO2+), which is the active agent in the nitration of the aromatic imidazole ring. google.comnih.gov

The position of nitration on the imidazole ring is a critical aspect of the synthesis. When subjected to nitration, imidazole generally yields either a 4-nitroimidazole (B12731) or a 5-nitroimidazole derivative, rather than the 2-nitroimidazole (B3424786) isomer. google.com The specific isomer obtained can depend on the reaction conditions and the substituents already present on the imidazole ring. The synthesis of 4-nitroimidazole and 5-nitroimidazole as distinct starting materials for subsequent reactions highlights the importance of controlling this regioselectivity. derpharmachemica.comresearchgate.net In the case of 4-nitroimidazole, alkylation reactions are favored at the N-1 position, demonstrating the influence of the nitro group's position on the reactivity of the ring's nitrogen atoms. derpharmachemica.com

The efficiency and outcome of nitration reactions are highly dependent on the specific conditions employed. Key parameters that influence the yield and selectivity include temperature, reaction time, and the ratio of the acids in the mixed acid system. researchgate.net For example, in the synthesis of 1-methyl-4,5-dinitroimidazole (B100128) from 1-methylimidazole (B24206), optimal yields of 60% were achieved at a reaction temperature of 105-115°C, with a reaction time of 2 hours, and a 1:1 ratio of sulfuric acid to nitric acid. researchgate.net Similarly, the nitration of 5-chloro-1-methylimidazole (B19843) can be performed at temperatures ranging from 10°C to 90°C for 2 to 10 hours. google.com These examples underscore the necessity of precise control over reaction parameters to maximize the production of the desired nitroimidazole isomer.

Following nitration, the introduction of an alkyl group, specifically a methyl group at the N-1 position, is the next crucial step in forming the immediate precursor to the title compound.

The N-alkylation of a nitroimidazole ring, such as 4-nitroimidazole, is a regioselective process that can be optimized to favor substitution at the N-1 position. derpharmachemica.comresearchgate.net This reaction is typically carried out using an alkylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base and a suitable solvent. researchgate.netderpharmachemica.com

Research has shown that the choice of base, solvent, and temperature significantly affects the yield of the N-alkylation reaction. derpharmachemica.comresearchgate.net For the synthesis of 1-methyl-4-nitro-1H-imidazole from 4-nitroimidazole, using potassium carbonate (K2CO3) as the base in acetonitrile (B52724) as the solvent, and heating the reaction to 60°C, results in good yields (66-85%). derpharmachemica.com Performing the reaction at room temperature leads to lower yields. derpharmachemica.com The use of solvents like DMSO or DMF with bases such as potassium hydroxide (B78521) or potassium carbonate is also effective. derpharmachemica.com This regioselectivity is crucial, as the alkylation of 4-nitroimidazole is favored at the N-1 position, whereas for other isomers like 2-methyl-5-nitroimidazole, alkylation may be preferred at the N-3 position due to steric effects. derpharmachemica.com

The successful synthesis of 1-methyl-4-nitroimidazole (B145534) through this method provides the direct precursor needed for the final amination step to produce this compound. A method for this subsequent C-amination involves treating 1-methyl-4-nitroimidazole with (1-methylhydrazin-1-ium-1-ylidene)iodate in the presence of a base like potassium tert-butylate in DMSO, which yields 5-amino-1-methyl-4-nitroimidazole. mdpi.com

Table 1: Reaction Conditions for the N-Alkylation of 4-Nitroimidazole derpharmachemica.com

| Alkylating Agent | Base | Solvent | Temperature | Yield (%) |

| Methyl Iodide | K2CO3 | Acetonitrile | 60°C | 78 |

| Methyl Iodide | KOH | DMSO | Room Temp | 45 |

| Methyl Iodide | K2CO3 | DMF | Room Temp | 55 |

Alkylation of Nitroimidazole Rings

Regioselective Methylation Strategies

The introduction of a methyl group at a specific nitrogen atom (N-1) of a nitroimidazole precursor is a critical step in the synthesis of this compound. Achieving regioselectivity is paramount to avoid the formation of undesired isomers. Research has shown that the alkylation of 4-nitro-1H-imidazole is highly sensitive to the reaction conditions, such as the choice of base, solvent, and temperature. derpharmachemica.com

In the case of 4-nitroimidazole, alkylation predominantly favors the N-1 position. derpharmachemica.com The reaction conditions can be optimized to maximize the yield of the desired 1-alkyl-4-nitro-1H-imidazole derivative. For instance, conducting the alkylation in acetonitrile with potassium carbonate (K₂CO₃) as the base and heating the reaction to 60°C has been shown to significantly improve yields compared to reactions run at room temperature. derpharmachemica.comresearchgate.net The reaction times under these heated conditions typically range from one to three hours. derpharmachemica.com

Below is a data table summarizing the impact of different conditions on the N-alkylation of 4-nitroimidazole.

Table 1: Conditions for Regioselective N-1 Alkylation of 4-nitro-1H-imidazole

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Various Alkyl Halides | K₂CO₃ | Acetonitrile | 60 | 66-85 | derpharmachemica.com |

| Ethyl Bromoacetate | K₂CO₃ | Acetonitrile | 60 | 96 | derpharmachemica.com |

| Various Alkyl Halides | KOH or K₂CO₃ | DMSO or DMF | Room Temp | Low | derpharmachemica.com |

| Benzyl Chloride / Allyl Bromide | - | Acidic Media | 140 | Predominantly 4-nitro isomer | rsc.org |

Condensation Reactions for Imidazole Ring Formation

The foundational imidazole ring structure can be constructed through various classical condensation reactions. These methods assemble the heterocyclic core from simpler acyclic precursors.

Debus-Radziszewski Synthesis

The Debus-Radziszewski imidazole synthesis is a multicomponent reaction that forms the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.orgen-academic.com First reported by Heinrich Debus in 1858, this method remains a versatile approach for creating C-substituted imidazoles. derpharmachemica.comscribd.com

The reaction is generally understood to occur in two main stages:

Diimine Formation : The 1,2-dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. wikipedia.orgen-academic.com

Cyclization : This diimine intermediate then condenses with an aldehyde to form the final imidazole ring. wikipedia.orgen-academic.com

While this synthesis can produce a wide range of imidazole derivatives, a notable drawback is that it sometimes results in low yields. ijprajournal.com Modifications using different catalysts or microwave irradiation have been explored to improve efficiency. ijprajournal.com

Wallach Synthesis

The Wallach synthesis provides a route to imidazole derivatives, particularly chloroimidazoles, which can be further functionalized. pharmaguideline.com This method, reported by Otto Wallach, typically involves the treatment of an N,N'-disubstituted oxamide (B166460) with phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃). derpharmachemica.combaranlab.org The reaction proceeds to form a chlorine-containing intermediate which, upon reduction, can yield the corresponding imidazole. derpharmachemica.com

A relevant application of this reaction is seen in a synthetic pathway for Azathioprine, where N,N-dimethyloxamide is reacted with phosphorus pentachloride to generate 5-chloro-1-methylimidazole. mdpi.com This intermediate can then undergo nitration and subsequent reactions to produce more complex derivatives. The Wallach synthesis has also been extended to the N-benzylamides of heterocyclic carboxylic acids, which react with phosphorus pentachloride to afford heterocondensed imidazoles. psu.edursc.org

Advanced Synthetic Routes to this compound

To arrive at the target compound, specific functional groups must be introduced onto the pre-formed 1-methyl-4-nitroimidazole ring. Amination reactions are key to installing the crucial 5-amino group.

Amination Reactions

Amination involves the direct introduction of an amino group onto a carbon atom of the imidazole ring.

A direct and effective method for synthesizing this compound is through the C-amination of a 1-methyl-4-nitroimidazole precursor. A specific method developed by Donskaya et al. (2002) involves the reaction of 1-methyl-4-nitroimidazole with (1-methylhydrazin-1-ium-1-ylidene)iodate. mdpi.com

This reaction is carried out in the presence of a strong base, such as potassium tert-butylate (t-BuOK) or sodium methylate (MeONa), in dimethyl sulfoxide (B87167) (DMSO) as the solvent. The process yields the desired 5-amino-1-methyl-4-nitroimidazole directly. mdpi.com

Table 2: C-Amination of 1-Methyl-4-nitroimidazole

| Reactant | Reagent | Base | Solvent | Yield (%) | Reference |

|---|

Nucleophilic Aromatic Substitution with Amino Moieties

One of the most direct and high-yielding methods for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway utilizes a precursor molecule, 1-methyl-4,5-dinitroimidazole, where one of the nitro groups serves as a leaving group. The electron-withdrawing nature of the nitro groups activates the imidazole ring, making it susceptible to attack by nucleophiles.

In a documented synthesis, 1-methyl-4,5-dinitroimidazole is treated with aqueous ammonia. The ammonia acts as the nucleophile, attacking the C5 position of the imidazole ring. This leads to the displacement of the nitro group at this position, resulting in the formation of 5-amino-1-methyl-4-nitroimidazole with a reported yield of 95%. Research indicates that the nitro group at the C5 position is more labile and susceptible to substitution compared to the group at the C4 position. However, it has been noted that a small amount of the isomeric byproduct, 4-amino-1-methyl-5-nitroimidazole, can also be formed during this reaction.

This reaction highlights the regioselectivity of the nucleophilic attack, favoring one position over the other and providing a highly efficient route to the desired product.

Reduction of Nitro Groups to Amino Groups

An alternative synthetic strategy to nucleophilic substitution is the selective reduction of one nitro group in a dinitro precursor, such as 1-methyl-4,5-dinitroimidazole. The conversion of a nitro group to an amino group is a fundamental transformation in organic synthesis. However, achieving selective reduction in a polynitrated aromatic system presents a significant challenge, as it requires careful control of reagents and reaction conditions to avoid over-reduction to a diamino species or reduction of the non-target nitro group.

While this route is theoretically viable, specific documented examples of the selective reduction of 1-methyl-4,5-dinitroimidazole to yield this compound are not prominently featured in available literature. The success of such a method would depend on the differential reactivity of the two nitro groups, which can be influenced by steric hindrance and electronic effects within the molecule. General principles suggest that the least sterically hindered nitro group may be reduced preferentially. Reagents like sodium polysulfide (H₂S in aqueous ammonia) are known for selective reduction of one nitro group in dinitro aromatic compounds.

Catalytic Reduction Methods

Catalytic hydrogenation is a primary method for the reduction of nitro groups. This technique employs a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, with hydrogen gas or a transfer hydrogenation agent as the hydrogen source.

For the selective synthesis of this compound from its dinitro precursor, catalytic hydrogenation would need to be precisely controlled. This could involve:

Stoichiometric control of the hydrogen source: Limiting the amount of H₂ gas could favor mono-reduction.

Catalyst modification: Using a partially poisoned or less active catalyst might slow the reaction, allowing it to be stopped after the first nitro group is reduced.

Optimization of reaction conditions: Adjusting temperature, pressure, and solvent can influence the selectivity of the reduction.

Despite the widespread use of catalytic hydrogenation for nitro group reduction, its application for the selective mono-reduction of 1-methyl-4,5-dinitroimidazole is not well-documented, underscoring the synthetic challenges involved.

Reductive Amination Pathways

Reductive amination is a powerful method for forming amines, which typically involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent. Another variation involves the reaction of a nitro compound, which serves as an amine precursor, with a carbonyl compound under reductive conditions.

This pathway is not a conventional or documented method for the synthesis of this compound from standard precursors like 1-methyl-4,5-dinitroimidazole. The imidazole ring in the precursor lacks a suitable carbonyl group to participate in a classical intramolecular reductive amination. Furthermore, intermolecular pathways would not lead to the target structure. Therefore, this methodology is not considered a primary or viable route for the synthesis of this specific compound.

Multi-step Synthetic Sequences

The synthesis of this compound is typically embedded within a multi-step sequence that begins with a simpler imidazole core. A common and logical pathway involves the initial functionalization of 1-methylimidazole followed by the introduction and conversion of substituents.

A representative multi-step synthesis is as follows:

Nitration of 1-Methylimidazole: The starting material, 1-methylimidazole, is subjected to harsh nitrating conditions. This is often achieved using a mixture of fuming nitric acid and fuming sulfuric acid (oleum). This reaction introduces nitro groups onto the imidazole ring, yielding the key intermediate, 1-methyl-4,5-dinitroimidazole. nih.gov Reaction conditions such as temperature and time must be carefully controlled to achieve good yields.

Introduction of the Amino Group: The intermediate, 1-methyl-4,5-dinitroimidazole, is then converted to the final product. As detailed previously, the most efficient documented method is the nucleophilic aromatic substitution with aqueous ammonia, which selectively displaces the 5-nitro group to install the 5-amino functionality.

This sequence demonstrates a logical flow from a simple starting material to a complex, highly functionalized product, where each step systematically builds the required molecular architecture.

Oxidation and Reduction Processes in Functional Group Introduction

Oxidation and reduction are fundamental processes within the multi-step synthesis of this compound.

Oxidation: The nitration of 1-methylimidazole is an oxidative process. During this reaction, C-H bonds at positions 4 and 5 of the imidazole ring are replaced with C-N bonds to the nitro groups. This transformation increases the oxidation state of the ring carbons and installs the necessary electron-withdrawing groups that are crucial for subsequent reactions.

Reduction: As discussed in section 1.2.2, reduction is a key potential strategy for introducing the amino group. The conversion of a nitro group (-NO₂) to an amino group (-NH₂) is a classic reduction reaction. This transformation is central to the synthetic route that proceeds via a dinitro intermediate followed by selective reduction, even if specific applications to this molecule are not widely reported. It represents the alternative key step to the SNAr pathway for introducing the final amino functional group.

Derivatization and Functionalization Strategies of this compound

The structure of this compound contains a primary amino group, which is a versatile handle for further derivatization and functionalization. The nucleophilic nature of this amino group allows it to react with a wide range of electrophiles to generate a diverse library of new compounds.

Key derivatization strategies include:

Formation of Amides: The 5-amino group can readily react with acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivatives (amides). This is a robust and widely used reaction for modifying primary amines.

Formation of Thioureas: Reaction of the 5-amino group with various isothiocyanates (R-N=C=S) leads to the formation of N,N'-disubstituted thiourea (B124793) derivatives. mdpi.com This reaction proceeds via the nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate. Such derivatives are of interest in medicinal chemistry due to their diverse biological activities. nih.gov

Formation of Schiff Bases (Imines): Condensation of the primary amino group with aldehydes or ketones results in the formation of imines, also known as Schiff bases. This reaction is typically reversible and may require removal of water to drive it to completion.

These functionalization strategies allow for the modification of the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which is a common approach in the development of new chemical entities.

Reactions Involving the Amine Group

The primary amine at the C5 position is a key site for nucleophilic reactions, enabling chain extension and the construction of fused ring systems.

The lone pair of electrons on the nitrogen atom of the 5-amino group imparts nucleophilic character, allowing it to attack various electrophilic centers. A significant application of this reactivity is in the synthesis of purine (B94841) derivatives. Aminoimidazoles, such as this compound, are crucial precursors in the de novo synthesis of purine nucleotides. utah.edunih.gov In these biosynthetic pathways, the amine group acts as a nucleophile in a cyclization step to form the six-membered ring of the purine core. utah.edu

This reactivity is exploited in synthetic organic chemistry to construct a variety of fused heterocyclic compounds. For instance, the amine can react with appropriate reagents to build pyrimidine (B1678525) or other heterocyclic rings fused to the imidazole core. The reaction involves the nucleophilic attack of the amine group, followed by condensation and cyclization to yield the final bicyclic system. The specific product depends on the nature of the second reactant.

Table 1: Examples of Nucleophilic Cyclization Reactions with Aminoimidazoles

| Reactant | Product Type | Significance |

| Formylating Agents (e.g., formic acid derivatives) | Purines | Fundamental to the synthesis of biologically crucial molecules like adenine (B156593) and guanine (B1146940). utah.edu |

| α,β-Unsaturated Carbonyl Compounds | Fused Pyrimidines | Access to a diverse range of heterocyclic scaffolds with potential pharmacological activity. |

| Dicarbonyl Compounds | Fused Diazepines | Synthesis of seven-membered heterocyclic rings. |

Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. youtube.comekb.eglibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org

The reaction of this compound with various aromatic or aliphatic aldehydes would yield the corresponding N-substituted imine derivatives. These imines can exist in equilibrium with their enamine tautomers if there is an alpha-hydrogen present on the carbonyl precursor. The stability of the resulting imine is often enhanced by conjugation with an aromatic ring. dergipark.org.tr Research on the structurally related 5-amino-1H-imidazole-4-carboxamide has demonstrated its successful conversion into various Schiff bases by reacting it with different aromatic aldehydes. derpharmachemica.com

Table 2: General Scheme for Schiff Base Formation

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product | Conditions |

| This compound | R-CHO (Aromatic/Aliphatic Aldehyde) | 1-Methyl-4-nitro-N-(R-methylidene)-1H-imidazol-5-amine (Schiff Base) | Acid catalyst (e.g., acetic acid), removal of water. libretexts.org |

| This compound | R-CO-R' (Ketone) | 1-Methyl-4-nitro-N-(R,R'-methylidene)-1H-imidazol-5-amine (Schiff Base) | Acid catalyst, removal of water. |

These Schiff base derivatives are valuable intermediates themselves, as the C=N double bond can be targeted for further reactions, such as reduction to a secondary amine or addition of organometallic reagents.

The primary amine of this compound is expected to react with acylating agents, such as acyl chlorides or acid anhydrides, to form the corresponding amides. This is a standard and widely used transformation in organic synthesis. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the displacement of a leaving group (e.g., chloride or carboxylate).

While specific literature on the amidation of this compound is not prevalent, the general reactivity of primary aromatic amines is well-established. The reaction typically requires a base to neutralize the acidic byproduct (e.g., HCl) formed when using acyl chlorides.

Table 3: Expected Amidation Reactions

| Acylating Agent | Product | Typical Conditions |

| Acetyl Chloride | N-(1-Methyl-4-nitro-1H-imidazol-5-yl)acetamide | Pyridine or triethylamine (B128534) as a base, aprotic solvent. |

| Benzoyl Chloride | N-(1-Methyl-4-nitro-1H-imidazol-5-yl)benzamide | Schotten-Baumann conditions (e.g., NaOH/water) or aprotic solvent with a tertiary amine base. |

| Acetic Anhydride | N-(1-Methyl-4-nitro-1H-imidazol-5-yl)acetamide | Can be run neat or in a solvent, sometimes with an acid or base catalyst. |

Reactions Involving the Nitro Group

The electron-withdrawing nitro group at the C4 position significantly influences the electronic properties of the imidazole ring and is itself a site for important chemical transformations, most notably reduction.

The reduction of the nitro group to a primary amine is a fundamental reaction for nitroaromatic compounds. This transformation is crucial for the synthesis of diaminoimidazoles, which are important building blocks for various pharmaceuticals and materials. The resulting 1-methyl-1H-imidazole-4,5-diamine is a key intermediate for creating fused heterocyclic systems like purines and benzimidazoles.

Several methods are effective for this reduction:

Catalytic Hydrogenation : This is a common and clean method for nitro group reduction. commonorganicchemistry.com Catalysts such as palladium on carbon (Pd/C) or Raney nickel are used with hydrogen gas. commonorganicchemistry.com This method is often preferred due to the high yields and simple workup, as the byproducts are typically just water. Biocatalytic hydrogenation using enzymes like hydrogenase has also been reported as a highly selective method under mild, aqueous conditions. chemrxiv.orgnih.gov

Metal/Acid Reduction : Classic methods involve the use of metals like tin (Sn), stannous chloride (SnCl₂), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). commonorganicchemistry.comresearchgate.net SnCl₂ is often considered a milder reagent and can sometimes offer better chemoselectivity in the presence of other reducible functional groups. commonorganicchemistry.comresearchgate.net

Table 4: Common Reagents for Nitro Group Reduction

| Reagent/System | Product | Advantages/Notes |

| H₂ / Pd/C | 1-Methyl-1H-imidazole-4,5-diamine | High efficiency, clean reaction. May also reduce other functional groups. commonorganicchemistry.com |

| H₂ / Raney Nickel | 1-Methyl-1H-imidazole-4,5-diamine | Useful alternative to Pd/C, especially if dehalogenation is a concern. commonorganicchemistry.com |

| SnCl₂ / HCl | 1-Methyl-1H-imidazole-4,5-diamine | Mild conditions, good for substrates with acid-stable functional groups. commonorganicchemistry.comresearchgate.net |

| Fe / HCl or Acetic Acid | 1-Methyl-1H-imidazole-4,5-diamine | Economical and effective. commonorganicchemistry.com |

Electrophilic Substitution on the Imidazole Ring

Electrophilic aromatic substitution is a hallmark reaction of aromatic systems. The imidazole ring is considered an electron-rich heterocycle, making it generally susceptible to electrophilic attack. However, the outcome of such a reaction on this compound is governed by the combined directing effects of the three substituents on the ring.

The directing effects are as follows:

-NH₂ (Amino) group : A powerful activating group and an ortho, para-director.

-NO₂ (Nitro) group : A strong deactivating group and a meta-director. makingmolecules.com

-CH₃ (Methyl) group on N1 : A weak activating group.

In this specific molecule, the positions ortho and para to the strongly activating amino group are C4 and C2, respectively (position 6 is equivalent to 2). The position meta to the deactivating nitro group is C2.

Table 5: Predicted Outcome of Electrophilic Substitution

| Reaction Type | Electrophile | Predicted Major Product | Rationale |

| Halogenation | Br⁺ | 2-Bromo-1-methyl-4-nitro-1H-imidazol-5-amine | The amino group directs the electrophile to the C2 position. |

| Nitration | NO₂⁺ | 2,4-Dinitro-1-methyl-1H-imidazol-5-amine | Further nitration would likely occur at the C2 position, though harsh conditions would be needed due to the presence of an existing nitro group. |

| Sulfonation | HSO₃⁺ | 5-Amino-1-methyl-4-nitro-1H-imidazole-2-sulfonic acid | Sulfonation is expected to occur at the C2 position. |

Suzuki Coupling Reactions for Arylation

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly in the arylation of heterocyclic compounds. organic-chemistry.orgsnnu.edu.cn Research has demonstrated its successful application in the synthesis of 5-aryl-1-methyl-4-nitroimidazoles, which are structurally related to the core compound of interest. researchgate.netnih.gov

This methodology typically involves the reaction of a halo-substituted nitroimidazole with an arylboronic acid in the presence of a palladium catalyst. nih.govresearchgate.net A notable synthesis involves coupling 5-chloro-1-methyl-4-nitroimidazole (B20735) with various arylboronic acids. nih.gov The reaction is facilitated by a catalyst such as dichlorobis(triphenylphosphine)palladium(II), a base like potassium carbonate, and often an additive like tetrabutylammonium (B224687) bromide (TBAB) in an aqueous medium. researchgate.netnih.gov The additive TBAB is known to stabilize colloidal palladium nanoparticles, which act as the true catalytic species, thereby enhancing the reaction rate. nih.gov This approach provides a more direct and efficient alternative to multi-step synthetic routes for accessing these arylated derivatives. nih.gov

The reaction conditions are generally mild, proceeding at temperatures between 70-80 °C, and result in good yields of the desired 5-aryl-1-methyl-4-nitroimidazole products. nih.gov

Below is a table summarizing the results from a study on the Suzuki coupling of 5-chloro-1-methyl-4-nitroimidazole with different arylboronic acids. nih.gov

| Arylboronic Acid (Reactant) | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | 1-Methyl-4-nitro-5-phenyl-1H-imidazole | 85 |

| 4-Methylphenylboronic acid | 1-Methyl-5-(4-methylphenyl)-4-nitro-1H-imidazole | 89 |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-1-methyl-4-nitro-1H-imidazole | 92 |

| 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-1-methyl-4-nitro-1H-imidazole | 88 |

| 3-Nitrophenylboronic acid | 1-Methyl-4-nitro-5-(3-nitrophenyl)-1H-imidazole | 94 |

| 3-Chlorophenylboronic acid | 5-(3-Chlorophenyl)-1-methyl-4-nitro-1H-imidazole | 91 |

Vicarious Nucleophilic Substitution of Hydrogen (VNS) Applications

Vicarious Nucleophilic Substitution (VNS) of hydrogen is a significant reaction in organic chemistry for the C-H functionalization of electron-deficient aromatic and heteroaromatic rings. organic-chemistry.orgwikipedia.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile, which is achieved by using a carbanion that possesses a leaving group at the nucleophilic center. organic-chemistry.orgkuleuven.be The nitro group in nitroimidazoles strongly activates the imidazole ring for such nucleophilic attacks, making VNS a highly effective method for introducing substituents. tandfonline.comtandfonline.com

The VNS reaction has been successfully applied to the 1-methyl-nitroimidazole scaffold. tandfonline.comresearchgate.net For instance, 4-arylsulfonylmethyl-1-methyl-5-nitro-1H-imidazoles have been prepared through the VNS reaction of 1-methyl-5-nitro-1H-imidazole with various chloromethylaryl sulfones. tandfonline.com This direct and rapid approach facilitates the synthesis of complex 4-substituted-5-nitroimidazoles. tandfonline.com

Furthermore, VNS can be used for direct amination. The reaction of 1-methyl-4-nitroimidazole with aminating reagents like 4-amino-1,2,4-triazole (B31798) or 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI) can introduce an amino group at the C5 position, ortho to the nitro group. researchgate.net This provides a direct pathway to synthesize aminonitroimidazoles, including the parent compound this compound. researchgate.net

Emerging Methodologies in this compound Synthesis

The development of new synthetic methodologies is increasingly driven by the principles of green chemistry, focusing on efficiency, sustainability, and reduced environmental impact.

Green Chemistry Approaches

Green chemistry seeks to design chemical processes that minimize the use and generation of hazardous substances. google.com This includes the use of alternative energy sources, environmentally benign catalysts, and solvent-free conditions.

Photocatalysis using semiconductor materials like titanium dioxide (TiO₂) represents a promising green synthetic strategy. ijsr.net TiO₂ is an inexpensive, non-toxic, and reusable catalyst that can promote various organic transformations under light irradiation. ijsr.netresearchgate.net It has been effectively used as a mild oxidant in one-pot, three-component condensation reactions to synthesize various 2,4,5-trisubstituted imidazole derivatives with high yields. ijsr.net While TiO₂-based photocatalysis is established for general imidazole synthesis and for the degradation of nitroaromatic compounds, its specific application for the direct nitration of the 1-methylimidazole ring to produce this compound is an area of ongoing research. ijsr.netnih.gov The development of such a method would offer a greener alternative to traditional nitration techniques that rely on harsh acidic conditions.

Enzymatic Nitration

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to synthesis. acs.org The field of enzymatic nitration is emerging as a powerful alternative to classical chemical methods, which often suffer from poor selectivity and produce hazardous waste. dtic.milnih.gov

Research has identified specific enzymes, such as the cytochrome P450 enzyme TxtE, that can catalyze the direct nitration of aromatic rings. nih.gov TxtE, for example, installs a nitro group onto an L-tryptophan indole (B1671886) ring using nitric oxide (NO) and oxygen (O₂) as co-substrates under mild, physiological conditions. nih.gov While much of the research has focused on nitro-containing natural products like the antibiotic 2-nitroimidazole (azomycin), the discovery and engineering of such nitration enzymes open the door for their future application in the targeted synthesis of other nitro-heterocycles, including derivatives of 1-methyl-4-nitro-1H-imidazole. acs.orgdtic.mildtic.mil This biocatalytic strategy holds the potential for highly regioselective nitrations without the need for corrosive reagents. dtic.mil

Solvent-Free Synthesis Protocols

Solvent-free synthesis, or solid-state reaction, is a key principle of green chemistry that aims to reduce or eliminate the use of volatile organic solvents. asianpubs.org These protocols often lead to higher efficiency, shorter reaction times, and simpler work-up procedures. asianpubs.org

Environmentally friendly, solvent-free procedures have been developed for the one-pot synthesis of various imidazole derivatives. asianpubs.org These methods typically involve heating a mixture of the necessary reactants, such as a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and an ammonia source (e.g., ammonium (B1175870) acetate), to produce highly substituted imidazoles in high yields. asianpubs.org The application of similar solvent-free or solid-phase synthesis techniques, potentially under microwave irradiation, to the synthesis of functionalized nitroimidazoles is a promising avenue for developing more sustainable manufacturing processes.

Regiocontrolled Synthesis Techniques

The synthesis of this compound and its derivatives relies on precise control of regioselectivity, particularly in the introduction of substituents onto the imidazole ring. The positions of the nitro group and other functionalities significantly influence the electronic and steric properties of the molecule, dictating the outcome of subsequent reactions. Key regiocontrolled strategies include the selective N-alkylation of the imidazole ring and the controlled introduction of the amino group at the C5 position.

A foundational step in the synthesis of the target compound is the regioselective N-alkylation of 4-nitroimidazole. Studies have shown that the alkylation of 4-nitroimidazole is highly sensitive to reaction conditions, with the N1-alkylated product being preferentially formed. researchgate.netderpharmachemica.com The regioselectivity in favor of N1 alkylation is influenced by factors such as the solvent, base, and temperature. researchgate.netderpharmachemica.com For instance, conducting the reaction in acetonitrile with potassium carbonate (K₂CO₃) as the base at elevated temperatures (60°C) has been found to significantly improve the yield of the N1-alkylated product. researchgate.netderpharmachemica.com This regiochemical outcome is crucial for establishing the 1-methyl-4-nitro-1H-imidazole scaffold.

The introduction of the amino group at the C5 position is another critical regiocontrolled step. A direct and high-yielding method involves the amination of a precursor, 1-methyl-4,5-dinitroimidazole. researchgate.net Treatment of 1-methyl-4,5-dinitroimidazole with aqueous ammonia results in the nucleophilic substitution of one of the nitro groups, selectively forming 5-amino-1-methyl-4-nitroimidazole in a remarkable 95% yield. researchgate.net This reaction demonstrates excellent regiocontrol, with the C5 nitro group being more susceptible to substitution than the C4 nitro group in this specific substrate. A minor byproduct, 4-amino-1-methyl-5-nitroimidazole, can also be isolated from the filtrate, highlighting the importance of precise reaction control to maximize the yield of the desired isomer. researchgate.net

Furthermore, regiocontrolled techniques are employed to synthesize various derivatives of this compound, often by modifying a precursor such as 5-chloro-1-methyl-4-nitroimidazole. The Suzuki coupling reaction provides a powerful method for introducing aryl substituents at the C5 position with high regioselectivity. nih.gov By reacting 5-chloro-1-methyl-4-nitroimidazole with various arylboronic acids in the presence of a palladium catalyst, a series of 5-aryl-1-methyl-4-nitroimidazoles can be synthesized in good yields. nih.gov This demonstrates how a halogenated precursor can be effectively functionalized at a specific position, paving the way for a diverse range of derivatives.

The following tables summarize the key findings from research on the regiocontrolled synthesis of these compounds.

Table 1: Regiocontrolled N-Alkylation of 4-Nitroimidazole

| Alkylating Agent | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Methyl Iodide | K₂CO₃ | Acetonitrile | 60 | 1-Methyl-4-nitro-1H-imidazole | 66-85 | researchgate.netderpharmachemica.com |

| Ethyl Bromide | K₂CO₃ | Acetonitrile | 60 | 1-Ethyl-4-nitro-1H-imidazole | 66-85 | researchgate.netderpharmachemica.com |

| Benzyl Bromide | K₂CO₃ | Acetonitrile | 60 | 1-Benzyl-4-nitro-1H-imidazole | 66-85 | researchgate.netderpharmachemica.com |

Table 2: Regiocontrolled C-Amination of 1-Methyl-4,5-dinitroimidazole

| Reagent | Solvent | Temperature | Product | Yield (%) | Reference |

| Aqueous Ammonia | - | Room Temperature | This compound | 95 | researchgate.net |

Table 3: Regiocontrolled Synthesis of 5-Aryl-1-methyl-4-nitroimidazoles via Suzuki Coupling

| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₂Cl₂ | K₂CO₃ | Water | 70-80 | 1-Methyl-4-nitro-5-phenyl-1H-imidazole | Good | nih.gov |

| 4-Methylphenylboronic acid | Pd(PPh₃)₂Cl₂ | K₂CO₃ | Water | 70-80 | 1-Methyl-5-(4-methylphenyl)-4-nitro-1H-imidazole | Good | nih.gov |

| 3-Chlorophenylboronic acid | Pd(PPh₃)₂Cl₂ | K₂CO₃ | Water | 70-80 | 5-(3-Chlorophenyl)-1-methyl-4-nitro-1H-imidazole | Good | nih.gov |

These examples underscore the importance of regiocontrolled synthesis techniques in the preparation of this compound and its derivatives, enabling the precise placement of functional groups to achieve the desired molecular architecture.

Advanced Characterization and Analytical Methodologies

Spectroscopic Analysis

Spectroscopic methods provide fundamental insights into the molecular structure, bonding, and electronic properties of 1-Methyl-4-nitro-1H-imidazol-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Detailed experimental ¹H NMR and ¹³C NMR spectral data, including specific chemical shifts (δ) in ppm for this compound, are not consistently reported in publicly available scientific literature. For a definitive analysis, a direct experimental acquisition of NMR spectra in a deuterated solvent such as DMSO-d₆ would be required.

Generally, a hypothetical ¹H NMR spectrum would be expected to show distinct signals corresponding to the methyl protons (N-CH₃), the amine protons (-NH₂), and the lone proton on the imidazole (B134444) ring (C-H). Similarly, the ¹³C NMR spectrum would display four unique signals corresponding to the four carbon atoms in the molecule: the methyl carbon, and the three distinct carbons of the imidazole ring.

Fourier Transform Infrared (FT-IR) Spectroscopy

However, based on its functional groups, the FT-IR spectrum is anticipated to exhibit characteristic absorption bands. These would include N-H stretching vibrations for the primary amine group, typically in the range of 3300-3500 cm⁻¹. Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to appear in the regions of 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹, respectively. Other significant peaks would correspond to C-H stretching of the methyl and imidazole ring, C=N and C=C stretching vibrations within the imidazole ring, and N-H bending vibrations.

Mass Spectrometry (MS) and Fragmentation Patterns

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the fragmentation pathways of this compound.

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 142, which corresponds to its nominal molecular weight. scbt.com The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. The most significant peaks in the spectrum are observed at m/z values of 142, 57, and 42. scbt.com

A plausible fragmentation pathway could involve the initial loss of functional groups. For instance, the fragmentation of related nitroimidazole compounds often involves the loss of the nitro group (NO₂) or parts of the imidazole ring. The presence of a peak at m/z 42 is common in the mass spectra of compounds containing an ethylamine (B1201723) or related structural motif, suggesting specific cleavage patterns of the imidazole ring and its substituents.

Table 1: Prominent Peaks in the Mass Spectrum of this compound

| m/z | Putative Fragment |

|---|---|

| 142 | [C₄H₆N₄O₂]⁺ (Molecular Ion) |

| 57 | Fragment Ion |

This table is based on data from publicly available mass spectrometry databases. scbt.com

High-Resolution Mass Spectrometry provides the exact mass of the molecular ion, allowing for the determination of its elemental composition. The calculated exact mass of this compound (C₄H₆N₄O₂) is 142.04907545 Da. nih.govlgcstandards.com An experimentally obtained HRMS value would be expected to align closely with this theoretical mass, confirming the molecular formula.

Specific experimental data for the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS) is not extensively documented. This technique, being a soft ionization method, would likely show a prominent protonated molecule [M+H]⁺ at m/z 143.

UV-Vis Spectroscopy

There is no specific experimental data available in the reviewed literature regarding the UV-Vis absorption maxima (λmax) for this compound. The electronic transitions within the molecule, particularly the π → π* transitions of the nitro-substituted imidazole ring, would be expected to result in absorption in the UV region.

X-ray Crystallography for Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's constitution, configuration, and conformation, which is invaluable for understanding its chemical properties and interactions. While a specific crystal structure for this compound is not publicly documented, analysis of closely related nitroimidazole derivatives provides significant insight into the expected structural features.

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction analysis yields detailed information on the unit cell dimensions, space group, and atomic coordinates. For instance, the analysis of a related compound, 1-Methyl-5-nitro-1H-imidazole, reveals its crystal system and provides precise measurements of the unit cell parameters. researchgate.net This foundational data allows for the complete reconstruction of the molecular structure in the solid state.

| Parameter | Value |

|---|---|

| Molecular Formula | C4H5N3O2 |

| Molecular Weight | 127.11 |

| Radiation Type | Mo Kα |

| Density (calculated) | 1.566 Mg m⁻³ |

Analysis of Bond Angles and Torsion Angles

Detailed analysis of the geometric parameters from a crystal structure, such as bond angles and torsion (dihedral) angles, defines the molecule's conformation. In nitroimidazole derivatives, a key feature is the orientation of the nitro group relative to the imidazole ring. In the structure of 1-Methyl-5-nitro-1H-imidazole, the nitro group is twisted with respect to the imidazole plane, exhibiting a dihedral angle of 5.60 (2)°. researchgate.netnih.gov This deviation from planarity is a result of steric interactions between the substituents on the imidazole ring. nih.gov Similar steric considerations would be expected to influence the conformation of this compound.

Hydrogen Bonding and Crystal Packing Interactions

The supramolecular architecture of a crystal is dictated by intermolecular interactions, primarily hydrogen bonding. These interactions govern the packing of molecules in the crystal lattice. In nitroimidazole compounds, the nitro group's oxygen atoms and the imidazole ring's nitrogen atoms are common hydrogen bond acceptors. researchgate.net For example, the crystal structure of 1-Methyl-5-nitro-1H-imidazole features weak intermolecular C—H⋯O and C—H⋯N hydrogen bonds that stabilize the crystal packing. nih.gov Specifically, interactions are observed between a methyl hydrogen and a nitro oxygen atom (C—H···O) and between an imidazole ring hydrogen and a ring nitrogen of an adjacent molecule (C—H···N). nih.gov

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| C2—H2···N1 | 0.95 | 2.54 | 3.342 (2) | 143 |

| C4—H4A···O2 | 0.98 | 2.52 | 3.335 (2) | 142 |

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are essential for separating and quantifying the components of a mixture, making them indispensable for assessing the purity of chemical compounds and profiling impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution, sensitivity, and quantification accuracy. As this compound is designated as "Azathioprine Impurity A" in the European Pharmacopoeia, its detection and quantification are governed by official monograph methods. sigmaaldrich.comlgcstandards.com These methods are meticulously validated to ensure they can reliably separate the main component (Azathioprine) from all its specified impurities. synthinkchemicals.com The methods typically employ reverse-phase chromatography.

| Parameter | Description |

|---|---|

| Stationary Phase | Octadecylsilyl silica (B1680970) gel for chromatography (C18) |

| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) |

| Detection | UV spectrophotometry, typically in the range of 250-330 nm |

| Flow Rate | Typically 1.0 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a versatile, rapid, and cost-effective technique used for qualitative analysis, such as identity checks and the preliminary assessment of purity. researchgate.net It can effectively separate a target compound from its impurities, providing a visual profile of the sample's composition. For 5-nitroimidazole derivatives, TLC methods have been developed using silica gel plates as the stationary phase. researchgate.net

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | A mixture of a non-polar and a polar solvent, such as chloroform-methanol (e.g., 9:1, v/v). researchgate.net |

| Application | The sample, dissolved in a suitable solvent, is spotted onto the plate. |

| Development | The plate is placed in a chamber containing the mobile phase, which ascends the plate via capillary action. |

| Visualization | Spots are visualized under UV light (254 nm), where UV-active compounds appear as dark spots against a fluorescent background. |

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. These methods are used to determine optimized molecular geometry, vibrational frequencies, and various thermodynamic properties.

For nitroimidazole compounds, DFT methods like B3LYP and M06-2X are commonly employed with basis sets such as 6-31+G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. eurekaselect.com Such calculations for 1-Methyl-4-nitro-1H-imidazol-5-amine would yield precise data on bond lengths, bond angles, and dihedral angles, defining its three-dimensional structure. For instance, studies on similar molecules like 4-nitroimidazole (B12731) have successfully used DFT to compute optimized parameters and thermodynamic properties. researchgate.net These calculations also allow for the simulation of infrared and Raman spectra, with assignments confirmed through methods like total energy distribution (TED) analysis. researchgate.net

Table 1: Example of Calculated Properties from Quantum Chemical Methods for a Nitroimidazole Scaffold This table is illustrative and shows the types of data obtained from DFT calculations on related nitroimidazole compounds.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Total Energy (Hartree) | -508.321 | B3LYP/6-311++G(d,p) |

| Dipole Moment (Debye) | 7.54 | B3LYP/6-311++G(d,p) |

| HOMO Energy (eV) | -7.12 | B3LYP/6-311++G(d,p) |

| LUMO Energy (eV) | -2.98 | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap (eV) | 4.14 | B3LYP/6-311++G(d,p) |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques, such as molecular docking and molecular dynamics (MD), are crucial for predicting how a ligand like this compound might interact with biological targets. These in silico methods are instrumental in drug discovery for evaluating binding affinities and understanding interaction mechanisms at the atomic level.

Molecular docking studies on novel 4-nitroimidazole analogues have been performed to predict their binding modes within the active sites of putative protein targets. nih.govresearchgate.net Such a study would position this compound into the binding pocket of a receptor, and a scoring function would estimate its binding affinity. Following docking, Molecular Dynamics (MD) simulations can be run to investigate the stability of the ligand-protein complex over time. nih.govresearchgate.net MD simulations provide detailed information on the dynamic movements and intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. nih.gov For example, studies on other 4-nitroimidazole derivatives have successfully used docking and MD simulations to explore their potential as anticancer agents by modeling their interactions with specific enzymes. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Methods

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For nitroimidazole derivatives, QSAR studies have been essential in identifying the key molecular features that influence their antimicrobial and anticancer activities. eurekaselect.comnih.gov

A QSAR model for a series of compounds including this compound would involve calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological). Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to create an equation that links these descriptors to activity. eurekaselect.commdpi.com Studies on 4- and 5-nitroimidazoles have revealed that their cytotoxic activity often depends on descriptors related to molecular shape, electronic properties, and specific structural features. researchgate.netnih.gov These models guide the design of new derivatives with potentially enhanced potency. nih.govresearchgate.net

Table 2: Common Molecular Descriptors Used in Nitroimidazole QSAR Studies

| Descriptor Type | Example Descriptor | Significance |

|---|---|---|

| Electronic | HOMO/LUMO Energy | Relates to the molecule's ability to participate in charge-transfer interactions. |

| Steric | Molar Refractivity (MR) | Describes the volume occupied by the molecule, influencing its fit in a binding site. |

| Topological | Wiener Index | Relates to molecular branching and shape. |

| Quantum Chemical | Dipole Moment | Influences polar interactions with the biological target. |

| 3D-Descriptors | Molecular Surface Area | Affects solubility and interactions with the receptor surface. |

Electronic Structure and Reactivity Prediction

The electronic structure of a molecule is a key determinant of its chemical reactivity. Computational methods provide detailed information on electron distribution and orbital energies, which can be used to predict reaction mechanisms and sites of interaction. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. youtube.com

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability, indicating that charge transfer can occur more easily within the molecule. irjweb.comnih.gov For nitroimidazoles, the nitro group's electron-withdrawing nature significantly influences the electronic properties and is crucial for their biological mechanism, which often involves reductive bioactivation. nih.gov

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. nih.gov MEP maps identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. These regions are predictive of sites for nucleophilic and electrophilic attack, respectively, providing insights into how the molecule will interact with other chemical or biological entities. nih.gov In nitroimidazoles, the area around the nitro group is typically highly electron-deficient, marking it as a primary site for reductive activation.

Table 3: Global Reactivity Descriptors Derived from HOMO/LUMO Energies These descriptors are commonly calculated in DFT studies to quantify reactivity.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom to attract electrons. |

| Electrophilicity Index (ω) | χ2 / (2η) | Measures the propensity to accept electrons. |

Biological Activities and Mechanisms of Action

Antimicrobial Activity

Nitroimidazole compounds are a well-established class of synthetic antibacterial and antiprotozoal agents. wikipedia.org Their activity is intrinsically linked to the chemical reduction of the nitro group, a process that occurs preferentially in anaerobic or hypoxic environments. nih.gov

The antibacterial spectrum of 1-methyl-4-nitro-imidazole derivatives has been explored against a variety of pathogens. The efficacy of these compounds is highly dependent on the nature of the substituent at the C-5 position of the imidazole (B134444) ring and the specific bacterial species.

Several studies have demonstrated that certain 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives exhibit notable activity against Gram-positive bacteria. For instance, a series of derivatives where the 5-position was substituted with a sulfonyl group linked to a 1,3,4-thiadiazole (B1197879) scaffold showed promising antibacterial effects. researchgate.net One of the most potent compounds in a separate study was 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole, which displayed a Minimum Inhibitory Concentration (MIC) value of ≤8 µg/mL against a panel of Gram-positive bacteria. nih.gov

Specific findings include activity against clinically relevant species such as Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis. researchgate.netnih.gov

| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1-Methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole | S. aureus | ≤8 | nih.gov |

| 1-Methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole | S. epidermidis | ≤8 | nih.gov |

| 1-Methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole | B. subtilis | ≤8 | nih.gov |

| 2-[(1-Methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole | S. aureus | Promising Activity | researchgate.net |

| 2-[(1-Methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole | S. epidermidis | Promising Activity | researchgate.net |

| 2-[(1-Methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole | B. subtilis | Promising Activity | researchgate.net |

The activity of 1-methyl-4-nitro-1H-imidazole derivatives against Gram-negative bacteria is generally more limited. nih.gov The complex outer membrane of Gram-negative bacteria often acts as a permeability barrier, reducing the intracellular accumulation and efficacy of many antibiotics. nih.gov In one study, a series of 5-substituted derivatives showed no significant activity against Escherichia coli, Klebsiella pneumoniae, and Enterobacter aerogenes at concentrations up to 64 µg/mL. nih.gov

However, specific structural modifications can lead to activity against certain Gram-negative species. For example, some 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-1,3,4-thiadiazole derivatives were found to possess activity against K. pneumoniae and E. coli, although they were less potent than the reference drug norfloxacin. nih.gov

| Compound Derivative | Bacterial Strain | MIC (µM) | Reference |

|---|---|---|---|

| 2-[(1-Methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole | K. pneumoniae | 41 | nih.gov |

| 2-[(1-Methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole | E. coli | 41 | nih.gov |

| 2-[(1-Methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole | K. pneumoniae | 80 | nih.gov |

| 2-[(1-Methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole | E. coli | 40 | nih.gov |

The bactericidal effect of nitroimidazoles is not exerted by the parent compound itself but by reactive intermediates formed upon its activation within the microbial cell. mdpi.com This class of drugs acts as a prodrug that requires reductive activation of the nitro group. nih.govnih.gov

The activation of nitroimidazoles is a key metabolic event that leads to cytotoxicity. The process is initiated when the compound passively diffuses into the bacterial cell. lecturio.com Inside the cell, particularly under anaerobic conditions where low redox potentials exist, the nitro group is reduced by bacterial enzymes such as nitroreductases. nih.gov This reduction can be facilitated by electron donors from key metabolic pathways, like the pyruvate:ferredoxin oxidoreductase (PFOR) system, which is involved in anaerobic fermentation. nih.govoup.com

This enzymatic reduction transforms the nitro group into highly reactive, short-lived intermediates, including nitro radical anions. nih.govnih.gov These cytotoxic species can then indiscriminately react with various intracellular macromolecules, leading to a widespread disruption of cellular metabolic functions and ultimately causing cell death.

The primary target of the reactive intermediates generated from nitroimidazole reduction is believed to be deoxyribonucleic acid (DNA). oup.com These radical species can cause significant damage to the DNA double helix, leading to strand breaks and a loss of helical structure. nih.gov This damage effectively inhibits essential cellular processes such as DNA replication and transcription, which are vital for bacterial survival. Studies on the related compound metronidazole (B1676534) have shown that its reductively activated form binds covalently to DNA, with a preference for guanine (B1146940) and cytosine residues. elsevierpure.com

Antibacterial Properties

Mechanisms of Action in Bacterial Cells

Nitro Group Reduction and Reactive Intermediate Formation

The biological activity of nitroimidazole compounds, including 1-methyl-4-nitro-1H-imidazol-5-amine, is fundamentally dependent on the reduction of the nitro group. This process is a critical activation step that occurs preferentially within anaerobic or microaerophilic microorganisms. The nitro group (NO₂) undergoes a six-electron reduction, sequentially forming nitroso, N-hydroxylamino, and finally, amino functional groups. nih.gov This reduction can proceed through a radical mechanism, involving single-electron transfers, or via successive two-electron steps. nih.gov

This reductive process is catalyzed by nitroreductases, enzymes present in susceptible organisms that transfer electrons to the nitro group. nih.gov The reduction of the nitro group leads to the formation of highly reactive intermediates, such as the nitroso and hydroxylamino derivatives. nih.gov These intermediates are cytotoxic and can interact with various cellular macromolecules. Furthermore, the intermediates in the reduction sequence are susceptible to oxidation, which can produce reactive oxygen species (ROS), contributing to cellular damage. nih.gov The formation of these reactive species is a hallmark of the mechanism of action for many nitro-containing xenobiotics, leading to genotoxicity either through the creation of stable covalent adducts with cellular components or by inflicting oxidative damage. nih.gov

Inhibition of DNA Synthesis and DNA Strand Breaks

The cytotoxic reactive intermediates generated from the nitro group reduction of this compound are believed to exert their primary effect by targeting microbial DNA. These reactive species can cause significant damage to the DNA structure, including the induction of strand breaks. medchemexpress.comnih.gov This damage disrupts the integrity of the genetic material, which in turn inhibits essential cellular processes like DNA replication and transcription. medchemexpress.com

The mechanism is analogous to other nitroso compounds, which have been shown to cause concentration-dependent increases in DNA damage. nih.gov By cross-linking DNA or causing single- and double-strand breaks, these agents prevent the cell from accurately replicating its genome, ultimately leading to cell death. medchemexpress.com The inhibition of DNA synthesis is a common mode of action for many antimicrobial agents and is a key consequence of the damage inflicted by the reactive metabolites of nitroimidazoles. medchemexpress.com

Resistance Mechanisms in Microorganisms

Microorganisms can develop resistance to nitroimidazole compounds through various mechanisms that prevent the drug from reaching its target or negate its effects. A primary mechanism of resistance involves a decrease in the activity of the nitroreductase enzymes responsible for activating the drug. If the nitro group is not reduced, the cytotoxic reactive intermediates are not formed, and the compound remains in its inactive state.

Other potential resistance mechanisms, common in fungi and bacteria, include:

Target Alteration: Modification of the drug's molecular target, such as DNA repair enzymes, can reduce the drug's efficacy.

Efflux Pumps: Microorganisms may develop or upregulate membrane pumps that actively transport the drug out of the cell, preventing it from reaching the necessary intracellular concentration. nih.gov

Bypass Pathways: The cell might develop alternative metabolic pathways that compensate for the functions inhibited by the drug. nih.gov

Overproduction of the Target: Increasing the production of the target molecule can effectively dilute the drug's impact. nih.gov

Antifungal Properties

Derivatives of imidazole are known to possess a broad spectrum of antifungal activity. Specifically, nitroimidazole compounds have demonstrated potential against various fungal pathogens. researchgate.net

Activity against Candida Species

Research has shown that synthetic nitro-compounds, such as the related 1-methyl-4-nitro-1H-imidazole, exhibit antifungal potential against several Candida species. researchgate.net Candida species are a significant cause of opportunistic fungal infections in humans. semanticscholar.org The activity of imidazole derivatives against Candida strains, including those resistant to standard treatments like fluconazole, highlights the potential for this class of compounds in developing new antifungal therapies. semanticscholar.orgnih.gov Studies on various imidazole derivatives have confirmed their inhibitory power against multiple Candida species. mdpi.com

Mechanisms of Action

The antifungal action of imidazole derivatives typically involves the disruption of the fungal cell membrane. nih.gov Azoles, a broad class of antifungal agents that includes imidazoles, primarily act by inhibiting the enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol (B1671047). nih.gov Ergosterol is the main sterol component of the fungal cell membrane and is essential for maintaining its integrity, viability, and function. nih.govnih.gov Inhibition of ergosterol synthesis leads to a depleted and dysfunctional membrane, ultimately causing fungal cell death. nih.gov

In addition to membrane disruption, other mechanisms may contribute to the antifungal activity of these compounds. These can include the induction of reactive oxygen species (ROS), interference with mitochondrial activity, and inhibition of fungal virulence factors. nih.govresearchgate.net

Antiparasitic Activity

Nitroimidazoles have long been recognized for their applications in chemotherapy against parasitic infections. nih.gov A series of 1-methyl-4-nitro-5-substituted imidazoles have been reported to exhibit antileishmanial and antiamebic activities. nih.gov

Research into 5-aryl-1-methyl-4-nitroimidazoles, which share the core structure of this compound, has demonstrated potent lethal activity against the parasites Entamoeba histolytica and Giardia intestinalis. nih.govnih.gov In one study, derivatives of this class exhibited significant antiparasitic activity, with some compounds showing greater potency than the standard drug, metronidazole. nih.gov The findings suggest that these compounds could serve as lead structures for the development of new antiparasitic drugs. nih.gov

| Compound | Parasite | IC₅₀ (µM/mL) |

|---|---|---|

| 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole | Entamoeba histolytica | 1.47 |

| 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole | Giardia intestinalis | 1.47 |

| Metronidazole (Standard) | Entamoeba histolytica | ~2.94 |

| Metronidazole (Standard) | Giardia intestinalis | ~2.94 |

| Other 5-aryl-1-methyl-4-nitroimidazole derivatives | Entamoeba histolytica / Giardia intestinalis | 1.72 - 4.43 |

Anticancer Properties

The imidazole ring is a structural component in various compounds explored for anticancer activity. nih.govontosight.ai Nitroimidazole derivatives, in particular, have been investigated for their ability to act as cytotoxic agents, often through mechanisms linked to the reductive activation of the nitro group in the hypoxic (low-oxygen) environment characteristic of solid tumors.

Studies on N-alkyl-nitroimidazoles have demonstrated cytotoxic properties against human tumor cell lines, including breast adenocarcinoma (MDA-MB-231) and lung carcinoma (A549). openmedicinalchemistryjournal.com Research indicates that these compounds can reduce cancer cell viability in a dose-dependent manner. openmedicinalchemistryjournal.com

| Compound | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| N-methyl-nitroimidazole | MDA-MB-231 (Breast) | High cytotoxic activity | openmedicinalchemistryjournal.com |

| N-ethyl-nitroimidazole | MDA-MB-231 (Breast) | High cytotoxic activity | openmedicinalchemistryjournal.com |

| N-methyl-nitroimidazole | A549 (Lung) | Higher sensitivity than breast cancer cells | openmedicinalchemistryjournal.com |

| N-ethyl-nitroimidazole | A549 (Lung) | Higher sensitivity than breast cancer cells | openmedicinalchemistryjournal.com |

The primary proposed mechanism of action for the anticancer effects of nitroimidazoles involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with and damage cellular components, disrupting processes essential for cancer cell survival and proliferation. This is analogous to their mechanism in protozoa but is exploited in the unique microenvironment of tumors.

Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides, leading to cell membrane damage. nih.gov It is distinct from other forms of cell death like apoptosis. An essential protector against ferroptosis is the enzyme glutathione (B108866) peroxidase 4 (GPX4), which detoxifies lipid peroxides. nih.gov While the induction of ferroptosis is a known mechanism for some anticancer compounds, there is no direct scientific evidence in the available search results to suggest that this compound specifically induces this pathway.

Lipid peroxidation is a process where free radicals attack lipids containing carbon-carbon double bonds, especially polyunsaturated fatty acids in cellular membranes, leading to lipid damage. nih.gov This process is a key feature of ferroptosis and can be initiated by various cellular stressors. nih.govnih.gov The generation of reactive radical species from the reduction of the nitro group in nitroimidazoles could theoretically contribute to lipid peroxidation. However, specific studies detailing the role of this compound in initiating lipid peroxidation in cancer cells were not identified in the search results.

Mechanisms of Action in Cancer Cells

Disruption of DNA Synthesis and Function

Nitroimidazole compounds are well-known for their ability to interfere with DNA integrity and synthesis, a primary mechanism for their antimicrobial and cytotoxic effects. nih.gov While direct studies on this compound are limited, the mechanism can be inferred from related 5-nitroimidazole (5-NI) compounds. These compounds act as prodrugs that require intracellular reduction of their nitro group. nih.gov This activation process, often occurring under anaerobic conditions facilitated by microbial enzymes like nitroreductases, generates reactive nitroso and hydroxylamine (B1172632) intermediates and cytotoxic radicals. nih.gov

These reactive species can directly damage DNA, leading to several detrimental consequences for the cell:

Strand Breakage: The generated radicals can cause single- and double-strand breaks in the DNA helix.